Uric acid ribonucleoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-9(19)12-6)7(18)13-10(14)20/h2,4-5,8,15-17H,1H2,(H2,11,12,19)(H,13,18,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPUMDDJCTHOI-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943660 | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-54-1 | |
| Record name | β-D-3-Ribofuranosyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uric acid riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catabolism and Degradation Pathways of Uric Acid Ribonucleoside and Purine Metabolites
General Purine (B94841) Nucleotide and Nucleoside Catabolism Leading to Uric Acid
The breakdown of purine nucleotides is the primary source of uric acid in humans. basicmedicalkey.com This multi-step pathway ensures the salvage and degradation of purine compounds derived from dietary intake or the turnover of cellular nucleic acids. basicmedicalkey.com The catabolism process begins with purine nucleotides, primarily adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
The pathway for AMP involves its conversion to inosine (B1671953) monophosphate (IMP) by the enzyme AMP deaminase, or alternatively, its dephosphorylation to adenosine, which is then converted to inosine by adenosine deaminase. wikipedia.org Similarly, GMP is hydrolyzed to the nucleoside guanosine. wikipedia.org
At this stage, the pathways for both original nucleotides converge. Inosine and guanosine are acted upon by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release the purine bases hypoxanthine (B114508) and guanine (B1146940), respectively, along with ribose-1-phosphate (B8699412). researchgate.netwikipedia.org
Guanine is then deaminated by guanase to form xanthine (B1682287). wikipedia.org Hypoxanthine is oxidized to xanthine by the enzyme xanthine oxidase. wikipedia.orgutah.edu In the final step of this pathway, xanthine oxidase catalyzes the further oxidation of xanthine to produce the terminal product, uric acid. ebi.ac.ukwikipedia.orgnih.gov In humans, uric acid is the final product of purine metabolism and is primarily excreted by the kidneys. basicmedicalkey.comutah.edu
Enzymatic Cascade in Uric Acid Ribonucleoside Degradation
The degradation of this compound itself follows the general principles of purine nucleoside catabolism, relying on a cascade of specific enzymes to break the molecule down into its constituent parts and ultimately to uric acid.
Nucleotidases are a group of enzymes essential for the initial steps of purine catabolism. Their primary function is to hydrolyze nucleoside 5'-monophosphates into their corresponding nucleosides and inorganic phosphate (B84403). physiology.org There are distinct cytoplasmic and plasma membrane 5'-nucleotidases. physiology.org Cytoplasmic 5'-nucleotidases are believed to regulate the degradation of intracellular nucleoside 5'-monophosphates, such as AMP, IMP, and GMP, thereby generating adenosine, inosine, and guanosine. wikipedia.orgphysiology.org This action is a critical precursor step, making the nucleosides available for further degradation by downstream enzymes like purine nucleoside phosphorylase. um.es While plasma membrane 5'-nucleotidases hydrolyze extracellular nucleotides, it is the cytoplasmic enzymes that are more directly involved in the intracellular purine degradation pathways that lead to uric acid formation. physiology.org
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides. researchgate.netatlasgeneticsoncology.org It acts on 6-oxopurine nucleosides like inosine and guanosine, converting them into their respective purine bases (hypoxanthine and guanine) and α-D-ribose 1-phosphate. wikipedia.orgatlasgeneticsoncology.org This reaction is crucial as it liberates the purine bases for either salvage back into nucleotide synthesis or for terminal degradation to uric acid. basicmedicalkey.comresearchgate.net While human PNP is specific for 6-oxopurine nucleosides, enzymes from other sources, such as E. coli, can act on a broader range of substrates, including 6-aminopurine nucleosides. researchgate.net
Table 1: Key Enzymes in Purine Catabolism
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| Cytoplasmic 5'-Nucleotidase | AMP, IMP, GMP | Adenosine, Inosine, Guanosine + Phosphate | Removes phosphate from nucleotides to form nucleosides. physiology.org |
| Adenosine Deaminase | Adenosine | Inosine | Deaminates adenosine to form inosine. wikipedia.org |
| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine | Hypoxanthine, Guanine + Ribose-1-Phosphate | Cleaves the glycosidic bond, separating the purine base from the ribose sugar. wikipedia.orgatlasgeneticsoncology.org |
| Guanase | Guanine | Xanthine | Deaminates guanine to form xanthine. wikipedia.org |
| Xanthine Oxidoreductase (XOR) | Hypoxanthine, Xanthine | Xanthine, Uric Acid | Catalyzes the two-step oxidation of hypoxanthine to xanthine, and then to uric acid. wikipedia.orgnih.gov |
| Uricase (Urate Oxidase) | Uric Acid | 5-Hydroxyisourate (leads to Allantoin) | Oxidizes uric acid to a more soluble compound for excretion; absent in humans. proteopedia.orgwikipedia.org |
Xanthine oxidoreductase (XOR) is a complex metalloenzyme that plays the final and critical role in the formation of uric acid from other purines. nih.govresearchgate.net It catalyzes the oxidative hydroxylation in two sequential steps: first, the conversion of hypoxanthine to xanthine, and second, the conversion of xanthine to uric acid. researchgate.netwikipedia.org The enzyme utilizes a molybdenum cofactor (Moco) in its active site. ebi.ac.ukrsc.org The mechanism involves a nucleophilic attack on the xanthine substrate, followed by a hydride transfer that reduces the molybdenum center. rsc.org The oxygen atom incorporated into the substrate originates from water, not molecular oxygen. wikipedia.org XOR is found in significant concentrations in the liver and intestine. utah.edu
Uricase, also known as urate oxidase, is an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically or enzymatically converted to the more soluble compound allantoin. proteopedia.orgmdpi.com This enzyme is present in most mammals, amphibians, and fish, allowing them to excrete purine waste as allantoin, which is significantly more water-soluble than uric acid. proteopedia.orgnih.govpnas.org
However, in humans and other hominoids (such as apes), the gene for uricase is nonfunctional due to the accumulation of nonsense mutations. wikipedia.orgnih.govnih.gov This "sudden mutational event" during primate evolution means that the purine degradation pathway terminates at uric acid. wikipedia.orgpnas.org Consequently, humans have much higher serum uric acid levels compared to most other mammals. hilarispublisher.comnih.gov The absence of uricase in humans is a key distinguishing feature of purine metabolism and is responsible for the predisposition to conditions related to high uric acid levels. hilarispublisher.com
Xanthine Oxidoreductase in Oxypurine Production
Microbial Biodegradation of Uric Acid: Mechanisms and Pathways
While humans lack the enzymatic machinery to degrade uric acid, many microorganisms, including bacteria and fungi, possess this capability. researchgate.net The gut microbiome, in particular, plays a significant role in uric acid homeostasis, with estimates suggesting that about one-third of uric acid in the human body is cleared via the intestine. wikipedia.orgnih.gov
Microbial degradation of uric acid can occur through several pathways:
Aerobic Oxidative Pathway: Many aerobic bacteria and fungi use a uricase-dependent pathway similar to that found in lower mammals, converting uric acid to allantoin. researchgate.netnih.gov This pathway involves uricase (urate oxidase), HIU hydrolase, and OHCU decarboxylase to ultimately produce (S)-allantoin. wikipedia.org
Anaerobic Degradation: Gut microbes can metabolize uric acid anaerobically. nih.govresearchgate.net Recent research has identified specific gene clusters in gut bacteria from phyla such as Bacillota, Fusobacteriota, and Proteobacteria that are responsible for anaerobic purine degradation. nih.govresearchgate.net One identified pathway is a reductive process where uric acid is first reduced to isoxanthine by a xanthine dehydrogenase homolog. biorxiv.org Another anaerobic pathway, found in Clostridia, involves the cleavage of xanthine by xanthinase, followed by a series of steps yielding glycine. biorxiv.org These microbial pathways can metabolize uric acid into compounds like xanthine or short-chain fatty acids, influencing the host's systemic purine levels. nih.gov
Studies have shown that certain strains of Lactobacillus can reduce uric acid levels, not by directly degrading uric acid itself, but by breaking down its precursors, the purine nucleosides, in the intestine. elifesciences.org This highlights the diverse strategies employed by the gut microbiota to influence purine metabolism.
Enzymology and Biochemical Regulation of Uric Acid Ribonucleoside Metabolism
Enzyme Kinetics and Reaction Mechanisms of Purine (B94841) Metabolic Enzymes
The conversion of purine ribonucleosides to uric acid involves several key enzymes, most notably Purine Nucleoside Phosphorylase (PNP) and Xanthine (B1682287) Oxidoreductase (XOR).
Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of the N-glycosidic bond in 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433), yielding the corresponding purine base (hypoxanthine or guanine) and ribose-1-phosphate (B8699412). nih.govnih.gov The reaction is crucial for salvaging purine bases or channeling them towards degradation. nih.gov Human PNP is a trimeric enzyme specific for guanine (B1146940) and hypoxanthine (B114508) nucleosides, while bacterial PNPs are often hexameric and can exhibit broader substrate specificity. nih.gov
Xanthine Oxidoreductase (XOR): This complex metalloflavoprotein catalyzes the final two steps of purine degradation. j-morphology.compnas.org It hydroxylates hypoxanthine to form xanthine, and subsequently hydroxylates xanthine to produce uric acid. pnas.orgpeoi.net The enzyme is a homodimer, with each subunit containing a molybdenum cofactor (where the hydroxylation occurs), a flavin adenine (B156593) dinucleotide (FAD) domain, and two iron-sulfur centers. pnas.orgnih.govpnas.org The oxygen atom incorporated into the product is derived from water, not molecular oxygen. pnas.orgpnas.org XOR exists in two interconvertible forms: a dehydrogenase form (XDH), which preferentially uses NAD+ as an electron acceptor, and an oxidase form (XO), which uses molecular oxygen and generates reactive oxygen species. nih.govpnas.org
The table below summarizes kinetic parameters for select purine metabolic enzymes.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s⁻¹) |
| Purine Nucleoside Phosphorylase | Kluyveromyces lactis | Inosine | 63.3 ± 4.2 | 41.3 ± 1.1 |
| Kluyveromyces lactis | Guanosine | 85.1 ± 7.3 | 28.5 ± 1.2 | |
| Kluyveromyces lactis | Xanthosine | 148.2 ± 15.1 | 11.2 ± 0.7 | |
| Xanthine Oxidoreductase | Bovine Milk | Xanthine | ~5-20 | ~15 |
| Human Liver | Hypoxanthine | ~10-25 | - |
Note: Kinetic values can vary significantly based on experimental conditions (pH, temperature) and enzyme source.
Allosteric Regulation and Feedback Control of Metabolic Flux
The flux through the purine metabolic pathway is tightly regulated to maintain appropriate nucleotide pools while preventing the overproduction of uric acid. karger.comfiveable.me This control is achieved through allosteric regulation and feedback mechanisms, primarily targeting the initial and committed steps of de novo purine synthesis.
The enzyme amidophosphoribosyltransferase, which catalyzes the first committed step in purine synthesis, is a key regulatory point. It is subject to feedback inhibition by the end products of the pathway, including adenosine (B11128) monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP). wikipedia.orgutah.edu When purine nucleotide levels are high, they bind to allosteric sites on the enzyme, inhibiting its activity and slowing down the entire pathway. wikipedia.org Conversely, the enzyme is activated by its substrate, 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). wikipedia.org
This upstream regulation means that a primary control point for uric acid production is the availability of substrates for the terminal enzymes. utah.edu The salvage pathway, which recycles purine bases back into nucleotides via enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), also plays a crucial regulatory role. nih.gov By salvaging hypoxanthine and guanine, HGPRT diverts these bases away from catabolism by XOR, thereby reducing uric acid synthesis. shfnf.co.uk Deficiencies in HGPRT lead to increased substrate availability for XOR and consequently, hyperuricemia. shfnf.co.ukmdpi.com
Molecular Interactions of Enzyme Inhibitors with Purine Metabolizing Enzymes
Inhibitors of purine metabolizing enzymes, particularly XOR, are clinically significant. These inhibitors are classified based on their chemical structure (e.g., purine analogs, non-purine compounds) and their mechanism of action (e.g., competitive, non-competitive). scbt.com
Xanthine Oxidoreductase Inhibitors:
Allopurinol (B61711): A purine analog and structural isomer of hypoxanthine, allopurinol is a substrate for XOR. utah.edushfnf.co.uk The enzyme hydroxylates it to form alloxanthine (or oxypurinol), which then binds very tightly to the reduced molybdenum center in the enzyme's active site, effectively inhibiting further catalysis. utah.edushfnf.co.uk This is a classic example of a mechanism-based or suicide inhibitor.
Febuxostat (B1672324): A non-purine selective inhibitor of XOR, febuxostat binds to a channel leading to the molybdenum active site. It forms extensive hydrophobic interactions and hydrogen bonds with amino acid residues within this channel, blocking substrate access to the catalytic center. scbt.com
Morin and Purpurin: These natural compounds act as non-competitive or competitive inhibitors, respectively. scbt.com Their structures allow for specific binding within the active site, involving π-π stacking and hydrogen bonding, which alters the enzyme's conformation and disrupts catalytic activity. scbt.com
Purine Nucleoside Phosphorylase Inhibitors: PNP inhibitors have been developed for applications such as T-cell immune suppression. mdpi.com Immucillins, for example, are powerful transition-state analog inhibitors that mimic the structure of the enzyme's transition state during catalysis, binding with extremely high affinity (picomolar to femtomolar range) and blocking the active site.
The following table details inhibitors of key purine metabolic enzymes.
| Inhibitor | Target Enzyme | Type of Inhibition | Key Molecular Interactions |
| Allopurinol/Alloxanthine | Xanthine Oxidoreductase | Mechanism-based, Competitive | Binds tightly to the molybdenum cofactor in the active site. shfnf.co.uk |
| Febuxostat | Xanthine Oxidoreductase | Non-purine, Selective | Forms hydrophobic and hydrogen bonds in the substrate access channel. scbt.com |
| Morin | Xanthine Oxidoreductase | Competitive | Binds to the active site, altering enzyme conformation. scbt.com |
| Immucillin-H | Purine Nucleoside Phosphorylase | Transition-state analog | Mimics the oxocarbenium-like transition state, forming strong interactions in the active site. |
Structural Biology of Key Enzymes (e.g., Xanthine Oxidoreductase, Purine Nucleoside Phosphorylase)
The three-dimensional structures of XOR and PNP provide critical insights into their function and inhibition.
Xanthine Oxidoreductase (XOR): The crystal structure of bovine XOR reveals a homodimer of approximately 290 kDa. pnas.org Each monomer is composed of three distinct domains:
N-terminal Domain: A small (~20 kDa) domain containing two [2Fe-2S] iron-sulfur centers. pnas.org
FAD Domain: A central (~40 kDa) domain that binds the FAD cofactor. pnas.org
Molybdenum Domain: A large C-terminal (~85 kDa) domain that houses the molybdopterin cofactor, which is the site of substrate hydroxylation. pnas.orgpnas.org
These four redox centers are aligned in a nearly linear fashion, facilitating intramolecular electron transfer from the molybdenum site to the FAD site. pnas.org The conversion from the XDH to the XO form involves structural rearrangement of a loop near the FAD binding site, which blocks access for NAD+ and alters the electrostatic environment, favoring interaction with molecular oxygen. pnas.org
Purine Nucleoside Phosphorylase (PNP): PNP enzymes belong to the Nucleoside Phosphorylase-I (NP-I) family and are typically trimers or hexamers composed of identical subunits. nih.govnih.gov The crystal structure of human PNP shows a trimer, while many bacterial PNPs are hexamers. nih.goviucr.org Each subunit possesses a central α/β fold. nih.gov The active site is located at the interface between subunits. Key features of the active site include:
A phosphate (B84403) binding site. iucr.org
A purine base binding site.
A ribose binding site. rcsb.org
Structural studies have revealed that the active site has considerable flexibility, particularly in loops that border the catalytic center. iucr.orgrcsb.org This flexibility allows the enzyme to accommodate different substrates and is often stabilized upon the binding of an inhibitor. iucr.org Differences in active site residues between human PNP and that of other organisms (e.g., parasites) are exploited for the design of species-specific inhibitors. rcsb.org
Biological Roles and Mechanistic Implications of Uric Acid Ribonucleoside and Its Metabolism
Contribution to Cellular Nucleotide Pool Homeostasis
Uric acid ribonucleoside, also known as urate-3-ribonucleoside, is a modified ribonucleoside where uric acid is linked to a ribose sugar. Its role in the broader context of cellular nucleotide pool homeostasis is primarily understood through its position in purine (B94841) metabolism. Nucleotide pools are dynamically balanced through de novo synthesis, salvage pathways, and degradation. karger.com
While purine salvage pathways efficiently recycle preformed nucleobases like hypoxanthine (B114508) and guanine (B1146940) back into nucleotides via enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), the direct role of this compound in this recycling is not well-established in most organisms. nih.gov In humans, uric acid is the terminal, metabolically inert end-product of purine degradation, and its accumulation beyond solubility limits leads to pathological conditions. karger.comnih.govthieme-connect.com The catabolic cascade proceeds from nucleotides (AMP, GMP) to their respective nucleosides (adenosine, guanosine), then to bases (hypoxanthine, guanine), and finally through xanthine (B1682287) to uric acid. nih.govtaylorandfrancis.com
Some research suggests that this compound may participate in the purine salvage pathway, helping to maintain nucleotide balance. This would likely involve an enzyme such as a specific this compound phosphorylase to cleave the glycosidic bond, releasing the uric acid base. However, this function is not considered a central part of purine homeostasis in most studied species. In intestinal mucosal cells, dietary purines are typically degraded to uric acid, which is then excreted, rather than being used for tissue nucleic acid synthesis. jumedicine.com The regulation of the nucleotide pool is tightly controlled by feedback inhibition from purine nucleotides like AMP, IMP, and GMP on the de novo synthesis pathway, ensuring that production matches cellular demand. karger.comwikipedia.org
Table 1: Comparison of this compound with Canonical Purine Ribonucleosides
| Feature | This compound | Adenosine (B11128) | Guanosine (B1672433) |
|---|---|---|---|
| Purine Base | Uric Acid (fully oxidized) | Adenine (B156593) | Guanine |
| Primary Role | Antioxidant, Specialized Metabolite | Energy transfer (ATP), Signaling (cAMP), RNA/DNA precursor | RNA/DNA precursor, Signaling (GTP) |
| Metabolic Fate | Terminal product in most contexts; may be cleaved by specific phosphorylases. | Phosphorylated to AMP by adenosine kinase for salvage or deaminated to inosine (B1671953) for catabolism. jumedicine.com | Cleaved to guanine by purine nucleoside phosphorylase for salvage or catabolism. karger.com |
| Abundance | High in erythrocytes of Bovinae subfamily; otherwise rare. uct.ac.zanih.gov | Ubiquitous in all cells. | Ubiquitous in all cells. |
Role in Cellular Redox State: Mechanisms of Antioxidant and Pro-oxidant Activity
The most clearly defined role for this compound is as an antioxidant, a function largely inherited from its constituent base, uric acid. Conversely, the pro-oxidant activities associated with high urate concentrations can also be extrapolated to its ribonucleoside form under specific cellular conditions.
Antioxidant Mechanisms: Uric acid is a potent antioxidant in hydrophilic environments like blood plasma, responsible for a significant portion of the blood's free radical scavenging capacity. mdpi.comnih.gov It effectively scavenges reactive oxygen species (ROS) such as singlet oxygen, hydroxyl radicals, and peroxynitrite. nih.govrrml.ro Research on 3-ribosylurate (this compound) isolated from the erythrocytes of the Bovinae subfamily demonstrates that it possesses antioxidant activity. nih.gov Its high concentration within the hemoglobin-rich environment of red blood cells is thought to be a specialized adaptation to protect tissues from oxidative damage by removing harmful species like hydrogen peroxide from circulation. uct.ac.zanih.gov Uric acid can also stabilize other antioxidant systems, for instance by preventing the degradation of superoxide (B77818) dismutase (SOD). nih.govnih.gov
Pro-oxidant Mechanisms: Despite its antioxidant properties in plasma, intracellular uric acid can act as a pro-oxidant. mdpi.comresearchgate.net This paradoxical behavior is dependent on the cellular environment. nih.gov Inside the cell, uric acid can generate ROS through the activation of enzymes like NADPH oxidase. mdpi.comresearchgate.net This can lead to endothelial dysfunction, reduced nitric oxide (NO) bioavailability, and the stimulation of pro-inflammatory pathways. mdpi.comresearchgate.net While these mechanisms have been studied for uric acid, they are relevant for its ribonucleoside, as the active purine ring structure is the same. The pro-oxidant effect is particularly noted in hydrophobic environments, such as within lipid membranes or atherosclerotic plaques, where uric acid's antioxidant capabilities are limited. biochemia-medica.com
Purine Metabolism and its Interplay with Cellular Bioenergetics
Purine metabolism is intrinsically linked with cellular bioenergetics. The synthesis of the purine ring de novo is an energy-intensive process, consuming multiple ATP molecules for each IMP molecule produced. karger.com Conversely, conditions that lead to rapid ATP depletion trigger an acceleration of purine catabolism. karger.com A fall in intracellular ATP and phosphate (B84403) levels stimulates the enzyme AMP deaminase, which converts AMP to IMP, committing the nucleotide to the degradation pathway that culminates in uric acid. thieme-connect.comphysiology.org
While there is no direct evidence of this compound's role in bioenergetics, its metabolic precursor, uric acid, has recently been identified as an endogenous inhibitor of the enzyme CD38. elifesciences.orgelifesciences.org CD38 is a major consumer of nicotinamide (B372718) adenine dinucleotide (NAD+), an essential cofactor in cellular metabolic reactions. elifesciences.orgelifesciences.org By inhibiting CD38, physiological levels of soluble uric acid can limit NAD+ degradation, thereby preserving the cellular NAD+ pool, which is crucial for ATP production via oxidative phosphorylation and for the function of sirtuins. physiology.orgelifesciences.orgelifesciences.org This positions purine metabolism as a regulator of cellular energy homeostasis. Furthermore, the purine nucleotide cycle, a pathway involving the interconversion of AMP and IMP, produces fumarate, an intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, directly linking purine turnover to cellular respiration. nih.gov
This compound Metabolism in Specific Organellar and Cellular Systems
The metabolism and function of this compound appear to be highly specific to certain cell types and species.
Erythrocytes: The most notable system where this compound is prominent is the red blood cells of the Bovinae subfamily (e.g., cows, buffalo). uct.ac.zanih.gov In these species, it accumulates to high levels, likely serving as a potent, cell-specific antioxidant to protect against oxidative stress within the circulatory system. nih.gov Its expression seems restricted to the erythrocyte lineage, as it is not detected in other cell types from the same animals. nih.gov
Mitochondria: There is no direct evidence of this compound metabolism within mitochondria. However, mitochondria are central to purine metabolism and are vulnerable to the effects of its end-products. The enzyme dihydroorotate (B8406146) dehydrogenase, involved in pyrimidine (B1678525) synthesis, is located on the inner mitochondrial membrane. jumedicine.com Furthermore, uric acid itself can induce mitochondrial oxidative stress, leading to a reduction in aconitase activity, decreased ATP production, and mitochondrial dysfunction in hepatocytes and neurons. nih.govphysiology.org
Neurons: this compound has not been specifically studied in neurons. However, its parent compound, uric acid, is considered a significant neuroprotectant, largely due to its antioxidant properties. nih.govnih.gov Higher levels of urate in plasma and cerebrospinal fluid are associated with a lower risk and slower progression of neurodegenerative conditions like Parkinson's disease. nih.gov In cellular models, uric acid protects neurons from oxidative damage and can increase the synthesis of glutathione (B108866) (GSH), another critical antioxidant. nih.govbiochemia-medica.com
Evolutionary Biology of Purine and Urate Metabolism Across Species
The evolution of purine and urate metabolism showcases remarkable divergence across species, highlighting different strategies to manage oxidative stress and nitrogen waste.
In most mammals, the enzyme uricase (urate oxidase) converts uric acid to the more soluble compound allantoin. thieme-connect.comnih.gov However, during the Miocene epoch, hominoid ancestors, including humans, lost functional uricase due to mutations in the gene. nih.govnih.gov This evolutionary event resulted in humans having significantly higher serum uric acid levels than other mammals. nih.gov It is hypothesized that this provided an evolutionary advantage, with uric acid taking over some of the antioxidant functions of vitamin C (ascorbic acid), the synthesis of which was also lost during primate evolution. nih.gov
The case of this compound represents a different evolutionary path. Its high concentration appears to be a specific adaptation within the Bovinae subfamily (cows, buffalo, kudu). nih.gov The accumulation of this unique ribonucleoside, particularly in erythrocytes, suggests a distinct evolutionary strategy to harness the antioxidant potential of urate. uct.ac.zanih.gov Instead of elevating systemic levels of free uric acid, these species sequester a stable, soluble form within red blood cells, potentially providing a targeted antioxidant defense in circulation without the systemic risks of hyperuricemia, such as gout and kidney stones, that affect humans. nih.govnih.gov
This contrasts with cetaceans (whales and dolphins), which are also under high oxidative stress from diving. In these mammals, adaptive evolution has been detected in genes of the purine salvage pathway, such as HPRT1 and the mitochondrial enzyme DGUOK. This may be an adaptation to limit the accumulation of non-recyclable purines like uric acid and efficiently deliver nucleotide precursors to tissues during periods of ischemia. nih.gov These divergent evolutionary trajectories underscore the multifaceted ways in which purine metabolism has been shaped by natural selection to meet the unique physiological demands of different species.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| 3-Ribosylurate | This compound, Urate-3-ribonucleoside |
| 5-phosphoribosyl-alpha-1-pyrophosphate | PRPP |
| Adenosine | |
| Adenosine monophosphate | AMP |
| Allantoin | |
| Ascorbic acid | Vitamin C |
| Deoxyguanosine kinase | dGK |
| Dihydroorotate dehydrogenase | |
| Fumarate | |
| Glutathione | GSH |
| Guanine | |
| Guanosine | |
| Guanosine monophosphate | GMP |
| Hypoxanthine | |
| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT |
| Inosine | |
| Inosine monophosphate | IMP |
| Nicotinamide adenine dinucleotide | NAD+ |
| Nitric oxide | NO |
| Peroxynitrite | |
| Purine nucleoside phosphorylase | PNP |
| Reactive oxygen species | ROS |
| Superoxide dismutase | SOD |
| Urate oxidase | Uricase |
| Uric acid | |
| Xanthine |
Advanced Analytical Methodologies for Uric Acid Ribonucleoside Research
Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the identity and determining the concentration of uric acid ribonucleoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. It provides detailed information about the molecular structure by assigning proton and carbon signals, which helps to confirm the specific configuration of the ribose sugar and the location of the glycosidic bond. While NMR is invaluable for structural confirmation, it can also be used for quantitative analysis, although its sensitivity may be lower compared to other techniques. creative-proteomics.comresearchgate.net For instance, 1H-NMR has been utilized to identify various intermediates in purine (B94841) and pyrimidine (B1678525) metabolism in body fluids. researchgate.netnih.gov
Mass Spectrometry (MS) is another critical technique for both structural validation and sensitive quantification. Electrospray ionization (ESI)-MS, particularly in the negative ion mode, can determine the exact mass and fragmentation patterns of this compound, confirming its molecular composition. The exact mass of this compound has been determined to be 300.0706 Da. nih.gov When coupled with liquid chromatography (LC-MS/MS), it offers high specificity and sensitivity for quantifying the compound in complex biological samples by monitoring specific precursor-to-product ion transitions, such as m/z 301 → 184.
Table 1: Spectroscopic Data for this compound
Chromatographic Separations for Compound Purity and Quantitative Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from other compounds in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound and other related purine compounds. nih.govnih.gov Reversed-phase HPLC coupled with UV detection is particularly effective. The maximum UV absorbance for uric acid derivatives is around 293 nm, which is often used for detection. nih.gov Different types of columns, such as polar-embedded C18 or Develosil C30-UG-5, can be employed to achieve optimal separation of polar compounds like ribonucleosides under highly aqueous mobile phase conditions. researchgate.net HPLC is crucial for validating the purity of synthesized this compound and for its quantitative determination in various samples, including biological fluids. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of purine metabolites, although it is less common for non-volatile compounds like ribonucleosides unless they are first derivatized to increase their volatility. While GC-MS is a powerful tool for separating and identifying a wide range of metabolites, HPLC is generally the preferred method for this compound analysis.
Table 2: Chromatographic Methods for this compound Analysis
Enzymatic Assays for Kinetic Characterization and Pathway Analysis
Enzymatic assays are vital for studying the kinetics of enzymes involved in the metabolic pathways of this compound and for dissecting these pathways.
These assays often rely on the principle of coupled reactions. For instance, the activity of enzymes like purine nucleoside phosphorylase (PNP), which can act on nucleosides, can be measured by coupling the reaction to xanthine (B1682287) oxidase. abcam.comnih.gov Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a reaction that can be monitored spectrophotometrically by measuring the increase in absorbance at 293 nm. nih.govnih.govacs.org Such assays allow for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for its substrate and its catalytic efficiency. nih.govacs.org However, it is important to note that enzymatic assays can sometimes suffer from interference from other compounds present in the sample, necessitating purification steps.
Radiometric and Isotopic Labeling Approaches in Metabolic Flux Studies
Radiometric and isotopic labeling techniques are powerful tools for tracing the metabolic fate of this compound and quantifying metabolic fluxes through various pathways.
Radiometric labeling , for example using ¹⁴C-labeled this compound, allows researchers to track the movement of the carbon skeleton of the molecule through different metabolic reactions in cellular models like hepatocytes. This approach provides qualitative and quantitative information on how the compound is metabolized and which downstream products are formed.
Stable isotope labeling , using isotopes such as ¹³C, ¹⁵N, or ²H, is a cornerstone of metabolic flux analysis (MFA). creative-proteomics.comnih.gov By introducing a labeled precursor into a biological system, researchers can follow the incorporation of the isotope into various metabolites. The resulting labeling patterns, analyzed by techniques like MS or NMR, provide detailed information about the relative activities of different metabolic pathways. creative-proteomics.comnih.gov For example, culturing cells with ¹³C-glucose can reveal the contribution of the pentose (B10789219) phosphate (B84403) pathway to the ribose moiety of ribonucleosides. jci.org These approaches are essential for a dynamic understanding of purine metabolism and how it is altered in different physiological or pathological states.
Cell-Based Assays for Transport and Cellular Metabolism Studies
Cell-based assays are crucial for investigating the mechanisms of this compound transport across cell membranes and for studying its metabolism within a cellular context.
Future Directions and Emerging Research Avenues in Uric Acid Ribonucleoside Studies
Elucidating Undefined Metabolic Pathways and Intermediates
The primary and most fundamental research direction is the comprehensive elucidation of the metabolic context of uric acid ribonucleoside. While its synthesis from uric acid and 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) has been shown in vitro, the physiological conditions that might favor this reaction in vivo are unknown. researchgate.netnih.gov Future research must aim to identify specific cellular states, such as high substrate availability (uric acid and PRPP) or altered enzymatic activities, that could lead to its formation.
Key research questions to be addressed include:
Is the formation of this compound a reversible reaction?
What is the subsequent metabolic fate of this molecule? Is it a terminal, non-functional product destined for excretion, or is it an intermediate in a yet-to-be-discovered metabolic or signaling pathway?
Could it be dephosphorylated to this compound and then perhaps cleaved back to uric acid and ribose-1-phosphate (B8699412) by a purine (B94841) nucleoside phosphorylase (PNP)-like enzyme? mdpi.com
Does this ribonucleoside serve as a substrate for any other enzymes in the cell, potentially leading to novel purine derivatives?
Investigating these questions will require sensitive analytical techniques to trace the metabolic conversion of labeled uric acid or its precursors in various cell and animal models. Unraveling these pathways is the first step toward understanding whether this compound has a biological function or is simply a metabolic curiosity.
Advanced Structural Biology of Novel Enzymes and Transporters
The enzyme identified in the 1960s capable of synthesizing uric acid ribonucleotide was described as a pyrimidine (B1678525) ribonucleotide pyrophosphorylase. researchgate.netnih.gov A crucial avenue of future research involves the application of modern structural biology techniques to this and other potentially related enzymes and transporters. The structures of many key enzymes in the de novo purine biosynthesis pathway have been solved, providing significant insight into their mechanisms. nih.gov A similar focus is needed for enzymes that may interact with uric acid and its derivatives.
Future priorities in this area should include:
Isolation and Modern Characterization: The original enzyme from beef erythrocytes should be isolated, sequenced, and recombinantly expressed to confirm its activity and substrate specificity with modern standards.
High-Resolution Structural Determination: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) should be employed to solve the three-dimensional structure of the enzyme. Obtaining structures of the enzyme in its apo form, as well as in complex with its substrates (uric acid, PRPP) and product (uric acid ribonucleotide), would provide invaluable atomic-level details of the catalytic mechanism.
Search for Related Enzymes and Transporters: Beyond this specific pyrophosphorylase, research should aim to identify other proteins, such as novel nucleoside kinases, phosphorylases, or transporters, that may recognize and process this compound. Given the existence of a diverse family of transporters for uric acid itself, it is conceivable that specific transporters for its ribonucleoside might also exist. xiahepublishing.comresearchgate.net
Elucidating these structures will not only explain the biochemical basis for the formation of this compound but will also provide the foundation for designing specific inhibitors or probes to study its function.
Systems Biology and Omics Approaches to Purine Metabolism Networks
The advent of "omics" technologies provides a powerful toolkit to search for and characterize low-abundance molecules like this compound within complex biological systems. frontiersin.org Integrating metabolomics, transcriptomics, and proteomics can create comprehensive network models to predict the function and regulation of previously uncharacterized metabolites. nih.govresearchgate.net
Future research should leverage these approaches to:
Untargeted Metabolomic Screening: Employ high-resolution mass spectrometry-based untargeted metabolomics to screen for the presence of this compound and its potential downstream metabolites in a wide array of biological samples (cells, tissues, and biofluids) from different species and under various conditions, such as metabolic stress or disease states. frontiersin.org
Multi-Omics Integration: In systems where this compound is detected, its abundance can be correlated with genome-wide transcriptomic and proteomic data. This integrated analysis can help build a "compound-reaction-enzyme-gene" regulatory network, revealing potential enzymes responsible for its synthesis and degradation, and signaling pathways it might influence. researchgate.net For instance, identifying genes that are co-expressed with the appearance of this compound could point to its functional context.
Dynamic Metabolic Modeling: Time-series metabolomic data could be used to visualize the dynamics of the purine network, potentially revealing the flux of metabolites through this side-pathway under specific perturbations. bohrium.com This approach could help determine if the synthesis of this compound is a dynamic response to cellular needs or a static, low-level side reaction.
These systems-level investigations are essential for moving from the discovery of the molecule to understanding its role within the broader context of cellular metabolism.
Development of Advanced Research Probes and Tools for Metabolic Interrogation
To robustly study the subcellular localization, dynamics, and interactions of this compound, a dedicated set of advanced research tools must be developed. The creation of such probes is critical for performing detailed cell biology studies that are currently impossible due to the lack of specific reagents.
Key areas for tool development include:
Fluorescent Analogs: Synthesizing fluorescently labeled analogs of this compound could enable real-time visualization of its uptake, trafficking, and localization within living cells using advanced microscopy techniques. This approach has been used to study other metabolites within the context of dynamic multi-enzyme complexes like the purinosome. nih.govnih.gov
Mass Spectrometry Imaging (MSI): High-resolution imaging techniques, such as GCIB-SIMS (gas cluster ion beam secondary ion mass spectrometry), could be optimized to spatially map the distribution of this compound within tissues and even single cells. nih.gov This would provide critical information on whether its presence is ubiquitous or confined to specific cell types or subcellular compartments, like mitochondria, which are hubs for purine synthesis. mdpi.com
Affinity-Based Probes: Developing biotinylated or otherwise tagged versions of this compound could facilitate the identification and pull-down of interacting proteins, helping to uncover novel enzymes, transporters, or "reader" proteins that bind to it.
These tools will be instrumental in moving beyond simple quantification and toward a mechanistic understanding of the molecule's cellular life cycle.
Comparative Studies in Diverse Biological Models
Purine metabolism exhibits fascinating diversity across the tree of life. nih.gov Most mammals, unlike humans and higher primates, possess the enzyme uricase, which degrades uric acid to the more soluble allantoin. biochemia-medica.comwikipedia.org Birds and reptiles also excrete uric acid as their primary nitrogenous waste product to conserve water. numberanalytics.comresearchgate.net This evolutionary diversity provides a rich context for investigating the potential role of this compound.
Future comparative studies should explore:
Presence Across Species: Investigating a wide range of species, including those with and without uricase (e.g., non-primate mammals, birds, reptiles, and even plants and microbes), to determine if the formation of this compound is a common or rare event. nih.govresearchgate.net Its presence or absence could be correlated with specific metabolic strategies, such as high uric acid production.
Specialized Animal Models: Utilizing animal models with known defects in purine metabolism could be particularly insightful. The Dalmatian dog, for instance, has a genetic defect in a uric acid transporter, leading to high levels of uric acid in the urine. numberanalytics.comslu.se Studying whether these dogs produce this compound could shed light on whether its formation is driven by high substrate concentration. Similarly, primate models, whose purine metabolism closely mirrors that of humans, would be invaluable for studying its potential relevance to human physiology. tandfonline.com
Microbial Metabolism: Examining purine metabolism in gut microbes, which are known to influence host uric acid levels, could reveal if any commensal bacteria are capable of synthesizing or degrading this compound, potentially impacting host purine homeostasis. xiahepublishing.com
By placing the study of this compound in a comparative and evolutionary framework, researchers can gain crucial insights into its potential origins, functions, and significance across different biological systems.
Q & A
Q. What are the structural and chemical characteristics of uric acid ribonucleoside, and how can they be experimentally validated?
Methodological Answer: this compound (C₉H₁₂N₄O₇) is a ribonucleoside derivative of uric acid. Its structure includes a ribose sugar linked to a uric acid base via a β-N9-glycosidic bond. Key analytical methods for structural validation include:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon signals to confirm the glycosidic linkage and ribose configuration.
- High-Performance Liquid Chromatography (HPLC): Validates purity and quantifies retention time against standards .
- Mass Spectrometry (MS): Determines exact mass (300.0706 Da) and fragmentation patterns to confirm molecular composition .
Q. How is this compound detected and quantified in biological samples?
Methodological Answer: Detection relies on enzymatic or chromatographic methods:
- Enzymatic Assays: Uricase-based oxidation converts uric acid derivatives to allantoin, with detection via spectrophotometry (293 nm) or electrochemical sensors. Note: Interference from xanthine or bilirubin requires pre-purification steps .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high specificity by isolating precursor-to-product ion transitions (e.g., m/z 301 → 184 for this compound) .
Methodological Consideration:
- Sample Preparation: Deproteinize serum using perchloric acid to avoid matrix effects.
- Calibration Curves: Use synthetic this compound standards spiked into control matrices .
Advanced Research Questions
Q. What synthetic challenges arise in the enzymatic or chemical synthesis of this compound, and how are they addressed?
Methodological Answer: Synthesis hurdles include:
- Ribose-Aglycone Linkage Instability: Acidic conditions hydrolyze the glycosidic bond. Use mild coupling reagents (e.g., Mitsunobu reaction) with ribose-protecting groups (e.g., acetyl or benzoyl).
- Enzymatic Catalysis: RNA polymerase systems (e.g., DNA-primed RNA polymerases) can incorporate uric acid analogs into RNA chains, but efficiency depends on substrate specificity and proofreading .
Q. How does this compound participate in purine metabolism, and what contradictions exist in pathway models?
Methodological Answer: this compound is a terminal product of purine catabolism. Key pathways include:
- Ribonucleotide Reductase (RNR) Activity: Converts ribonucleoside diphosphates to deoxyribonucleotides. However, uric acid derivatives are not direct RNR substrates, suggesting alternative degradation routes .
- Antioxidant Hypothesis: Uric acid scavenges reactive oxygen species (ROS) in primates. Contradictions arise from studies showing pro-oxidant effects under high ROS conditions. Validate via in vitro assays (e.g., lipid peroxidation inhibition in erythrocyte membranes) .
Experimental Design for Pathway Validation:
Q. How do methodological discrepancies in this compound assays impact clinical and biochemical interpretations?
Methodological Answer: Discrepancies stem from:
- Enzymatic vs. Chromatographic Assays: Uricase methods underestimate this compound due to cross-reactivity with xanthine, whereas LC-MS/MS avoids this but requires costly instrumentation .
- pH Sensitivity: Uric acid’s solubility drops below pH 5, leading to precipitation artifacts. Buffered solutions (pH 7.4) and temperature control (4°C) mitigate this .
Resolution Strategy:
- Interlaboratory Calibration: Harmonize protocols using reference materials (e.g., NIST-certified uric acid standards).
- Meta-Analysis: Pool data from heterogeneous studies using random-effects models to quantify bias .
Guidelines for Reporting
- Structural Data: Include NMR spectra (δH, δC), HPLC chromatograms, and MS/MS fragmentation patterns in supplementary files .
- Ethical Compliance: Declare conflicts of interest and funding sources (e.g., National Natural Science Foundation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
